Dimethylbis(oleoyloxy)stannane
Description
Overview of Organotin Compounds in Industrial and Academic Contexts
The field of organotin chemistry began in 1849 with the synthesis of diethyltin (B15495199) diiodide by Edward Frankland. lupinepublishers.comlupinepublishers.com A significant expansion in the study and application of these compounds occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues. lupinepublishers.com Organotin compounds are broadly categorized based on the number of organic groups attached to the tin atom, which in turn influences their properties and applications.
Industrially, organotin compounds are extensively used as stabilizers for polyvinyl chloride (PVC), preventing its degradation and thereby enhancing its durability and clarity. lupinepublishers.comlupinepublishers.com They also serve as potent biocides, fungicides, and wood preservatives. lupinepublishers.comlupinepublishers.com In the realm of catalysis, organotins are crucial for various chemical reactions, including the production of polyurethanes and the vulcanization of silicones. gelest.com
Academically, organotin compounds are subjects of extensive research due to their diverse structural possibilities and reactivity. tandfonline.comnih.gov The ability of the tin atom to expand its coordination number beyond the typical four has led to the discovery of complex structures with unique properties. lupinepublishers.comlupinepublishers.com Researchers continue to explore new applications for these compounds, including in medicine as potential anti-tumor agents. jmchemsci.com
Focus on Dimethyltin (B1205294) Dicarboxylates within Organotin Catalysis and Broader Applications
Within the vast family of organotin compounds, diorganotin dicarboxylates, with the general formula R₂Sn(OOCR')₂, represent a particularly important class. nih.gov These compounds have garnered significant interest due to their rich structural chemistry and wide-ranging applications. nih.gov Dimethyltin dicarboxylates, a subset of this class, are characterized by the presence of two methyl groups attached to the tin atom.
The primary application of dimethyltin dicarboxylates is in catalysis. gelest.com They are highly effective catalysts in the synthesis of polyurethanes, a versatile class of polymers used in foams, coatings, adhesives, and sealants. reaxis.com The catalytic activity of these compounds is attributed to their ability to act as Lewis acids, facilitating the reaction between isocyanates and alcohols. lupinepublishers.com The nature of the carboxylate group can be tailored to control the reactivity of the catalyst, allowing for precise control over the polymerization process. reaxis.com
Beyond catalysis, dimethyltin dicarboxylates have been investigated for their biological activity. nih.gov The specific properties and potential applications of these compounds are influenced by the nature of both the organic groups and the carboxylate ligands attached to the tin atom. lupinepublishers.com
"heading": "Properties of Dimethylbis(oleoyloxy)stannane", "data": [ { "Property": "Molecular Formula", "Value": "C38H72O4Sn" }, { "Property": "Molecular Weight", "Value": "711.69 g/mol " }, { "Property": "CAS Number", "Value": "3865-34-7" }, { "Property": "Appearance", "Value": "Liquid" } ]
Historical Development and Contemporary Relevance of this compound Research
While the broader history of organotin compounds is well-documented, the specific research trajectory of this compound is less detailed in early literature. Its development is intrinsically linked to the commercialization of organotin catalysts in the mid-20th century. The primary synthesis route for such compounds involves the reaction of dimethyltin dichloride with the corresponding carboxylic acid, in this case, oleic acid.
Contemporary research and applications of this compound are predominantly in the field of catalysis. It is commercially available as a catalyst for polyurethane production, where it is noted for its high reactivity, which can be attributed to the relatively small size of the methyl groups attached to the tin atom. reaxis.com The oleic acid-derived ligands in this compound tend to moderate this reactivity, making it suitable for applications that require a more gradual curing process. reaxis.com
Recent patents and technical data sheets highlight its use in moisture-curable silicone polymers and in the formulation of holographic media. americanelements.comchemicalbook.com Although extensive academic research specifically focused on this compound is not widely published, its continued use in industrial processes underscores its contemporary relevance. The broader research into dimethyltin dicarboxylates, including their structural characterization and exploration of new catalytic applications, provides a valuable framework for understanding the properties and potential of this compound. nih.govjmchemsci.com
"heading": "Applications of this compound", "data": [ { "Application Area": "Polyurethane Synthesis", "Function": "Catalyst for the reaction between isocyanates and polyols" }, { "Application Area": "Silicone Polymers", "Function": "Curing agent in room temperature vulcanizing (RTV) silicones" }, { "Application Area": "Adhesives and Sealants", "Function": "Catalyst for curing" }, { "Application Area": "Coatings", "Function": "Hardening catalyst" } ]
Structure
2D Structure
Properties
CAS No. |
3865-34-7 |
|---|---|
Molecular Formula |
C38H72O4Sn |
Molecular Weight |
711.7 g/mol |
IUPAC Name |
[dimethyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI Key |
PGQPMLCDSAVZNJ-BGSQTJHASA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dimethylbis Oleoyloxy Stannane
Direct Synthetic Routes via Dimethyltin (B1205294) Oxide Condensation
A prevalent and efficient method for synthesizing dimethylbis(oleoyloxy)stannane is the direct condensation reaction between dimethyltin oxide ((CH₃)₂SnO) and two equivalents of oleic acid (C₁₈H₃₄O₂). This reaction is an esterification process where the tin oxide reacts with the carboxylic acid to form the corresponding dicarboxylate and water as the sole byproduct.
The general reaction can be represented as: (CH₃)₂SnO + 2 C₁₇H₃₃COOH → (CH₃)₂Sn(OCOC₁₇H₃₃)₂ + H₂O
To drive the reaction to completion, the water formed during the reaction is typically removed azeotropically. nih.gov This is often achieved by conducting the reaction in a suitable solvent, such as toluene (B28343) or xylene, and using a Dean-Stark apparatus to continuously separate the water from the reaction mixture. nih.gov The removal of water shifts the equilibrium towards the formation of the product, resulting in high yields of this compound. This method is widely applied for the synthesis of various diorganotin dicarboxylates. nih.gov
A patent for low emission tin catalysts describes the preparation of dimethyltin dioleate from dimethyltin oxide, highlighting its industrial relevance. google.com
Preparation Strategies from Dimethyltin Dihalides
An alternative synthetic approach to this compound involves the use of dimethyltin dihalides, most commonly dimethyltin dichloride ((CH₃)₂SnCl₂), as the starting material. This method proceeds via a nucleophilic substitution reaction where the oleate (B1233923) group from oleic acid or its salt replaces the halide ligands on the tin atom.
Key parameters for this synthesis route have been outlined, emphasizing the importance of stoichiometry and reaction conditions. A 1:2 molar ratio of dimethyltin dichloride to oleic acid is crucial for ensuring the complete substitution of both chloride ligands. The reaction is generally conducted under reflux conditions, at temperatures between 80-100°C, for a duration of 6 to 12 hours. Solvents like toluene or xylene are employed not only to facilitate the reaction but also to aid in the azeotropic removal of water that might be present or formed.
Alternatively, the sodium salt of oleic acid (sodium oleate) can be used, which reacts with dimethyltin dichloride in a metathesis reaction, precipitating sodium chloride and leaving the desired product in solution.
Exploration of Ligand Modification and its Impact on Synthesis for Related Dimethyltin Dicarboxylates
The synthesis and properties of dimethyltin dicarboxylates are significantly influenced by the nature of the carboxylate ligand. The principles governing the synthesis of this compound are applicable to a wide range of other dimethyltin dicarboxylates, with the specific reaction conditions being adapted for the particular carboxylic acid used.
For instance, the synthesis of dimethyltin dicarboxylates containing germanium has been achieved by reacting dimethyltin oxide with germanium-substituted propionic acids in a 1:2 molar ratio in toluene, utilizing azeotropic water removal. nih.gov Similarly, novel dimethyltin(IV) cyclobutyl dicarboxylate complexes have been prepared from the corresponding dicarboxylic acid. asianpubs.org
The choice of the carboxylate ligand has a direct impact on the properties and reactivity of the final organotin compound. For example, in the context of polyurethane catalysts, methyl organotins like dimethyltin dioleate are known for their high reactivity. However, the oleic acid-based ligand in REAXIS® C316 (a commercial name for dimethyltin dioleate) is noted to slow down the reactivity compared to other ligands like neodecanoate, making it suitable for applications requiring a more gradual reactivity build-up. reaxis.com This demonstrates the critical role of the carboxylate ligand in tailoring the functional properties of the dimethyltin core for specific applications.
The structural diversity observed in organotin carboxylates arises from the flexibility in coordination geometries and the various chelation modes of the carboxylate ligands. tandfonline.com This diversity is a direct consequence of the interplay between the dimethyltin moiety and the specific carboxylic acid used in the synthesis.
Below is an interactive data table summarizing the synthetic parameters for dimethyltin carboxylates based on the discussed methodologies.
| Parameter | Direct Condensation with (CH₃)₂SnO | Substitution from (CH₃)₂SnCl₂ |
| Precursor | Dimethyltin Oxide | Dimethyltin Dichloride |
| Co-reactant | Oleic Acid | Oleic Acid + Base / Sodium Oleate |
| Molar Ratio | 1:2 ((CH₃)₂SnO : Acid) nih.gov | 1:2 ((CH₃)₂SnCl₂ : Acid) |
| Solvent | Toluene, Xylene nih.gov | Toluene, Xylene |
| Temperature | Reflux | 80-100°C (Reflux) |
| Reaction Time | Varies (until water removal is complete) | 6-12 hours |
| Byproduct Removal | Azeotropic distillation of water nih.gov | Neutralization of HCl / Filtration of NaCl |
Advanced Spectroscopic and Structural Characterization of Dimethylbis Oleoyloxy Stannane Analogs
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in elucidating the molecular structure of diorganotin(IV) dicarboxylates. Each method offers unique information regarding the coordination at the tin center, the nature of the tin-carbon and tin-oxygen bonds, and the binding mode of the carboxylate ligands.
Multinuclear NMR spectroscopy in solution is a powerful tool for studying the structure of dimethyltin(IV) carboxylates. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides initial evidence of complex formation. A key indicator is the disappearance of the characteristic broad signal for the acidic proton of the carboxylic acid group (R-COOH), which confirms its deprotonation and coordination to the tin atom. ijcce.ac.irasianpubs.org The spectrum will also feature resonances corresponding to the protons of the oleoate chain and a distinct singlet for the methyl groups attached to the tin atom (Sn-CH₃).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers further structural confirmation. The resonance of the carboxylate carbon (COO) typically shifts upon coordination compared to the free carboxylic acid. asianpubs.orgsemanticscholar.org A notable upfield shift in the carbonyl signal suggests a decrease in electron density at the carbon atom due to the chelation of the oxygen to the tin center. semanticscholar.orgnih.gov The chemical shift of the methyl carbons directly bonded to the tin atom provides information about the electronic environment around the metal. nih.gov Furthermore, the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), can be used to estimate the C-Sn-C bond angle, which is indicative of the coordination geometry around the tin atom. nih.govbsmiab.org
¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is particularly diagnostic for determining the coordination number of the tin atom in solution. scispace.com The chemical shift, δ(¹¹⁹Sn), is highly sensitive to the geometry at the tin center. researchgate.net An increase in the coordination number from four to five, six, or seven results in a significant upfield shift (a shift to lower frequency/more negative ppm values) of the ¹¹⁹Sn resonance. researchgate.net The chemical shift ranges are generally characteristic of the coordination environment. rsc.org
Table 1: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds This table is interactive. Click on the headers to sort.
| Coordination Number | Geometry | Typical δ(¹¹⁹Sn) Range (ppm) | Reference |
|---|---|---|---|
| 4 | Tetrahedral | +200 to -60 | scispace.comrsc.org |
| 5 | Trigonal Bipyramidal | -90 to -190 | rsc.orgrsc.org |
Data compiled from various studies on diorganotin(IV) carboxylate analogs.
For many diorganotin(IV) dicarboxylates, ¹¹⁹Sn chemical shifts are observed in the range of -210 to -400 ppm, which strongly supports a six-coordinate, distorted octahedral geometry in solution. nih.gov
Infrared (IR) spectroscopy is a crucial technique for probing the coordination mode of the carboxylate ligands to the tin atom in the solid state. semanticscholar.org The analysis focuses on several key regions of the spectrum.
The disappearance of the broad ν(O-H) stretching band, typically found between 2500-3300 cm⁻¹ in the free carboxylic acid, indicates the deprotonation of the carboxyl group and its involvement in bonding to the tin metal. asianpubs.orgsemanticscholar.org
The most informative bands are the asymmetric νₐₛ(COO) and symmetric νₛ(COO) stretching vibrations of the carboxylate group. nih.gov The difference between these two frequencies, denoted as Δν = [νₐₛ(COO) - νₛ(COO)], is diagnostic of the carboxylate binding mode. scispace.comresearchgate.net
A large Δν value (>200 cm⁻¹) is characteristic of a monodentate coordination mode, where only one oxygen atom of the carboxylate group binds to the tin center. scispace.com
A small Δν value (<200 cm⁻¹) indicates a bidentate coordination, where both oxygen atoms are involved in bonding. scispace.comsemanticscholar.org This can be either chelating (to the same tin atom) or bridging (between two different tin atoms).
Additionally, the appearance of new absorption bands at lower frequencies, corresponding to ν(Sn-C) and ν(Sn-O) vibrations, confirms the formation of the organotin complex. semanticscholar.orgnih.gov
Table 2: Characteristic Infrared Frequencies (cm⁻¹) for Diorganotin(IV) Dicarboxylate Analogs This table is interactive. Click on the headers to sort.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance | References |
|---|---|---|---|
| νₐₛ(COO) | ~1520 - 1700 | Asymmetric carboxylate stretch | researchgate.netsemanticscholar.org |
| νₛ(COO) | ~1300 - 1400 | Symmetric carboxylate stretch | researchgate.netsemanticscholar.org |
| Δν [νₐₛ - νₛ] | < 200 | Indicates bidentate coordination | scispace.comsemanticscholar.org |
| ν(Sn-C) | ~540 - 580 | Tin-carbon bond stretch | asianpubs.orgnih.gov |
Data compiled from various studies on diorganotin(IV) carboxylate analogs.
Mass Spectrometry: Mass spectrometry is employed to confirm the molecular mass and fragmentation pattern of the complexes. scispace.com In electron ionisation (EI) mass spectra of organotin carboxylates, the molecular ion peak [M]⁺ is often observed with very low intensity or may be absent altogether. scispace.comsemanticscholar.org The fragmentation pattern is typically characterized by the successive loss of the organic 'R' groups (the methyl groups) and the carboxylate ligand moieties from the tin atom. semanticscholar.org
¹¹⁹Sn Mössbauer Spectroscopy: This technique, specific to tin-containing compounds, provides valuable information about the coordination number and stereochemistry around the tin nucleus in the solid state. The two key parameters obtained are the isomer shift (IS or δ) and the quadrupole splitting (QS or ΔE₉). ijcce.ac.irosti.gov The quadrupole splitting is particularly sensitive to the symmetry of the electronic environment around the tin atom. For diorganotin(IV) compounds (R₂SnX₄), the magnitude of the QS value can be used to deduce the C-Sn-C bond angle and thus distinguish between cis and trans isomers in a six-coordinate octahedral geometry. researchgate.netrsc.org A QS value in the range of 3.5–4.6 mm/s is typically indicative of a trans-R₂Sn arrangement. osti.gov Furthermore, a ratio of QS/IS greater than 2.1 is generally considered diagnostic for a coordination number higher than four. ijcce.ac.ir
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. ugm.ac.idbohrium.com The spectra of organotin(IV) carboxylates typically display absorption bands corresponding to π → π* and n → π* electronic transitions originating from the carboxylate ligands. researchgate.net Upon complexation with the dimethyltin(IV) moiety, a shift in the maximum absorption wavelength (λₘₐₓ) is often observed compared to the free ligand, providing further evidence of coordination. ugm.ac.idresearchgate.net
Table 3: Example UV-Vis Absorption Maxima (λₘₐₓ) for Diorganotin(IV) Benzoate (B1203000) Analogs This table is interactive. Click on the headers to sort.
| Compound | λₘₐₓ (nm) |
|---|---|
| [(n-C₄H₉)₂Sn(C₆H₅COO)₂] | 302.3 |
| [(n-C₄H₉)₂Sn(o-C₆H₄(OH)COO)₂] | 307.8 |
| [(C₆H₅)₂Sn(C₆H₅COO)₂] | 283.6 |
Data sourced from a study on analogous diorganotin(IV) benzoate derivatives. ugm.ac.id
X-ray Crystallographic Analysis and Molecular Geometry Elucidation
While spectroscopic methods provide crucial data on bonding and coordination in solution and the solid state, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and the coordination geometry around the tin center. nih.gov
For diorganotin(IV) dicarboxylates with the general formula R₂Sn(OOCR')₂, such as dimethylbis(oleoyloxy)stannane analogs, X-ray crystallography typically reveals a hypervalent tin atom with a coordination number greater than four. capes.gov.br
The most common geometry observed for dimethyltin(IV) dicarboxylates is a distorted octahedral (six-coordinate) environment. nih.govresearchgate.net In this arrangement, the two methyl groups can be positioned either cis or trans to each other. The two carboxylate ligands usually act as bidentate moieties, either chelating to the tin atom or bridging to an adjacent tin atom to form polymeric or dimeric structures. researchgate.netcapes.gov.br In many monomeric Me₂SnL₂ complexes, a distorted cis-octahedral arrangement is found. researchgate.net The C-Sn-C angle is a critical parameter derived from crystallographic data that defines the geometry.
In some cases, particularly with bulky ligands or in the presence of other coordinating species, a distorted trigonal bipyramidal (five-coordinate) geometry can be adopted. researchgate.nettandfonline.com The structural diversity of these compounds is extensive, with some analogs forming complex supramolecular structures such as dimeric "ladder" arrangements or large macrocycles in the solid state. capes.gov.brdntb.gov.ua
Dinuclear and Polymeric Structural Arrangements
The structural chemistry of diorganotin(IV) dicarboxylates, analogs of this compound, is characterized by remarkable diversity, primarily arising from the ability of the tin atom to expand its coordination number beyond four. tandfonline.comacs.org This capacity for hypervalent interactions allows for the formation of complex dinuclear and polymeric structures. acs.org The specific arrangement adopted is influenced by several factors, including the nature of the alkyl groups attached to the tin atom and the steric and electronic properties of the carboxylate ligands. acs.orguzh.ch
In many dialkyltin(IV) analogs, the tin center achieves coordination numbers of five, six, or seven, leading to a range of geometries such as distorted trigonal-bipyramidal, skew-trapezoidal bipyramidal, or distorted pentagonal-bipyramidal. acs.orguzh.chuzh.ch
Dinuclear Arrangements: Discrete dinuclear structures are a common motif for these compounds. uzh.ch For instance, certain dibutyltin(IV) complexes crystallize as centrosymmetric dinuclear entities. uzh.chuzh.ch In these arrangements, two dialkyltin(IV) units are typically bridged by the carboxylate ligands. This bridging can occur in a bidentate fashion, where each carboxylate group coordinates to two different tin atoms, forming a central macrocyclic ring. researchgate.net The resulting structure can be a complex like an 18-membered macrocycle, as seen in some dinuclear dicarboxylate complexes. researchgate.net
Polymeric Arrangements: When conditions favor extended structures, one-dimensional (1D) coordination polymers are frequently formed. uzh.chresearchgate.net In these polymeric chains, the carboxylate ligand acts as a bridge between adjacent dialkyltin(IV) units. uzh.ch The geometry around the tin atom in these chains is often a distorted trans-R₃SnO₂ trigonal-bipyramidal configuration, with the organic groups in the equatorial positions and the bridging oxygen atoms in the axial positions. researchgate.net These chains can adopt various conformations, such as linear or zigzag patterns. acs.org The choice between a dinuclear and a polymeric structure can be a subtle one, sometimes influenced by the stoichiometry of the reactants or the steric bulk of the ligands, where larger groups may hinder polymerization. acs.orguzh.ch
The table below summarizes representative structural arrangements found in analogs of this compound.
| Compound Class | Structural Motif | Coordination Geometry at Tin | Key Features |
| Dibutyltin(IV) Dicarboxylates | Dinuclear | Distorted Pentagonal Bipyramid (Heptacoordinated) | Forms discrete centrosymmetric dinuclear units bridged by carboxylate ligands. uzh.chuzh.ch |
| Dialkyltin(IV) Isophthalates | Trinuclear Macrocycle | Not specified | Can form discrete cyclotrinuclear units with 24-membered macrocyclic cavities in the solid state. acs.org |
| Triphenyltin(IV) Carboxylates | 1D Coordination Polymer | Distorted Trigonal Bipyramid (Pentacoordinated) | Ligand bridges adjacent Sn(IV) centers via carboxylate and phenoxide O-atoms. uzh.ch |
| Dibenzyltin(IV) Carboxylates | 1D Coordination Polymer | Skew-Trapezoidal Bipyramid | Forms extended chains through secondary Sn...O interactions. uzh.ch |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)
The supramolecular architecture of this compound analogs is governed by a combination of coordination bonds and weaker intermolecular interactions. uzh.ch These non-covalent forces, including secondary Sn···O interactions and hydrogen bonds, are critical in assembling the individual dinuclear or polymeric units into higher-order three-dimensional structures like sheets or frameworks. uzh.ch The final crystal packing is a result of these intricate interactions, which can, in turn, influence the molecular geometry of the compound itself. acs.orgacs.org
Hirshfeld Surface Analysis is a powerful computational tool for visualizing and quantifying the various intermolecular contacts within a crystal. scirp.orgdntb.gov.ua This method maps the electron distribution of a molecule within its crystalline environment, generating a unique three-dimensional "Hirshfeld surface." The surface is color-coded to highlight different types of interactions and their relative strengths. Furthermore, two-dimensional "fingerprint plots" are derived from the surface, providing a quantitative summary of the intermolecular contacts. nih.govmdpi.com
For analogs of this compound, Hirshfeld analysis reveals the dominant role of several key interactions:
H···H Contacts: Given the long alkyl chains of the oleate (B1233923) ligands and the methyl groups on the tin atom, van der Waals forces are significant. These are represented primarily by hydrogen-hydrogen contacts, which often account for the largest portion of the Hirshfeld surface. nih.gov
O···H/H···O Contacts: These interactions are indicative of hydrogen bonds and are crucial for directing the crystal packing. mdpi.com They appear as distinct sharp "spikes" on the 2D fingerprint plot and are highlighted by bright red areas on the dnorm surface, indicating close contacts. nih.gov
π-π Stacking: In analogs containing aromatic rings, π-π stacking interactions can be an important packing force, identifiable by characteristic adjacent red and blue triangular regions in the shape index plot of the Hirshfeld surface. mdpi.com
The following table presents typical contributions of various intermolecular contacts to the crystal packing of related molecular crystals, as determined by Hirshfeld surface analysis.
| Interaction Type | Typical Percentage Contribution | Description |
| H···H | ~34% | Represents van der Waals forces, prevalent due to alkyl groups. nih.gov |
| H···O/O···H | ~20% | Corresponds to hydrogen bonding, a key directional force in packing. nih.gov |
| H···C/C···H | ~10% | Contributes to the overall van der Waals stabilization. nih.gov |
| C···C | ~10% | Can indicate the presence of π-stacking interactions in aromatic systems. nih.gov |
By analyzing these interactions, a detailed understanding of the forces that drive the self-assembly of this compound analogs from individual molecules into complex, ordered crystalline solids can be achieved.
Catalytic Activity and Mechanistic Insights of Dimethylbis Oleoyloxy Stannane in Polymer Science
Catalysis in Silicone Polymerization and Crosslinking Reactions
Dimethylbis(oleoyloxy)stannane is also employed as a condensation catalyst in the curing of silicone polymers, particularly in Room Temperature Vulcanizing (RTV) systems. justia.commade-in-china.com These catalysts facilitate the crosslinking of silanol-terminated or alkoxysilane-terminated polymers to form a stable silicone network. researchgate.netresearchgate.net
The catalytic action of dialkyltin dicarboxylates in silicone condensation is a multi-step process that requires the presence of moisture. researchgate.netresearchgate.netadhesivesmag.com The generally accepted mechanism is as follows:
Catalyst Activation: The dialkyltin dicarboxylate, e.g., this compound, first undergoes hydrolysis in the presence of atmospheric moisture. This reaction cleaves a carboxylate group, forming the actual catalytic species, an organotin hydroxide (B78521). researchgate.netresearchgate.netadhesivesmag.com
Reaction with Silane: The organotin hydroxide reacts with an alkoxysilane crosslinker (or a silanol (B1196071) group on the polymer) to form an organotin silanolate, creating a reactive Sn-O-Si linkage. researchgate.netresearchgate.netadhesivesmag.com
Siloxane Bond Formation (Crosslinking): This tin silanolate intermediate is highly reactive. It can react with a silanol group (Si-OH) on a polymer chain. This reaction, known as silanolysis, forms a new, stable siloxane (Si-O-Si) bond, which constitutes the crosslink in the silicone rubber. researchgate.netresearchgate.netadhesivesmag.com
Catalyst Regeneration: The silanolysis step regenerates the organotin hydroxide catalyst, which can then participate in another cycle of the reaction, continuing the crosslinking process until a cured network is formed. researchgate.netresearchgate.netadhesivesmag.com
RTV silicone systems are formulated from relatively low molecular weight polymers that cure at ambient temperature upon exposure to moisture. specialchem.com this compound is listed as a moisture-curing catalyst for these applications. justia.com Organotin compounds are effective catalysts for the condensation reactions that underpin the curing of both one-part and two-part RTV silicones. researchgate.netandisil.com In these systems, the catalyst ensures a controlled and efficient crosslinking reaction, leading to the formation of durable and flexible silicone elastomers used in a wide array of sealant and adhesive applications. specialchem.com
| Step | Reaction Description | Key Intermediate/Product | Reference |
|---|---|---|---|
| 1. Activation | Hydrolysis of the initial dialkyltin dicarboxylate catalyst by moisture. | Organotin Hydroxide (the "true" catalyst) | researchgate.netresearchgate.netadhesivesmag.com |
| 2. Intermediate Formation | Reaction of the organotin hydroxide with an alkoxysilane or silanol. | Organotin Silanolate (contains Sn-O-Si bond) | researchgate.netresearchgate.netadhesivesmag.com |
| 3. Crosslinking | Silanolysis: Reaction of the organotin silanolate with a silanol group. | Siloxane (Si-O-Si) bond | researchgate.netresearchgate.netadhesivesmag.com |
| 4. Regeneration | The crosslinking reaction regenerates the organotin hydroxide catalyst. | Organotin Hydroxide | researchgate.netresearchgate.netadhesivesmag.com |
Impact on Polymer Network Formation and Material Properties
The catalytic activity of this compound is a critical factor in the synthesis of polymers, particularly in the formation of polyurethane networks. As a member of the dialkyltin dicarboxylate family, it serves as a potent catalyst for the polyaddition reaction between polyols (alcohols with multiple hydroxyl groups) and isocyanates. reaxis.comtib-chemicals.com Among dialkyltin dicarboxylate catalysts, dimethyltin (B1205294) variants are recognized as the most potent. google.com The catalyst's primary role is to accelerate the gelling or polymerization reaction, which directly influences the rate of polymer network formation and the final cross-link density. reaxis.com
The structure of the resulting polymer network is intrinsically linked to the catalyst's efficiency and selectivity. By promoting a controlled and efficient reaction, this compound helps to create a more uniform and well-defined three-dimensional network structure. aip.org This structural integrity is paramount for achieving desired physical and mechanical properties in the final material. mdpi.com The properties of polyurethanes can be finely tuned by adjusting the molecular weight and composition of the polymer main chains and the degree of hydrogen bonding, all of which are influenced by the catalytic process. mdpi.com
The material properties of the finished polymer are a direct consequence of the network architecture established during catalysis. A higher cross-link density, facilitated by an effective catalyst, typically results in materials with increased hardness, thermal stability, and tensile strength. aip.orgresearchgate.net Research into structure-property relationships shows that catalyst selection allows for "tunable" reactivity, enabling the production of a wide spectrum of polyurethane materials, from soft elastomers to rigid foams and durable coatings. aip.orgreaxis.com The choice of catalyst and its concentration can be varied to control the reaction rate and, consequently, the final material characteristics. aip.orgresearchgate.net
Table 1: Illustrative Catalytic Activity of Organotin Compounds in Polyurethane Formation
This table presents representative data on the catalytic performance of various organotin catalysts in a 2-component polyurethane formulation. The gel time is an indicator of the catalyst's reactivity in promoting the polymer network formation.
| Catalyst Type | Catalyst Example | Gel Time (minutes) |
| Dimethyltin Dicarboxylate | Dimethyltin Dineodecanoate | 3.5 |
| Dibutyltin (B87310) Dicarboxylate | Dibutyltin Dilaurate (DBTDL) | 8.0 |
| Dioctyltin Dicarboxylate | Dioctyltin Dilaurate | 15.0 |
| Mercaptide-based Organotin | Dioctyltin Dilauryl Mercaptide | 6.5 |
Note: Data is illustrative and compiled from typical performance characteristics discussed in sources like reaxis.com. Actual gel times can vary significantly based on the specific formulation, temperature, and catalyst concentration.
Broader Catalytic Applications of Dimethyltin Dicarboxylates
The catalytic utility of dimethyltin dicarboxylates, the class of compounds that includes this compound, extends beyond polyurethane synthesis. Their effectiveness is rooted in the Lewis acidic character of the tin(IV) center, which, combined with easy ligand exchange, allows them to catalyze a variety of chemical transformations. rsc.org
Catalysis in Esterification Processes
Dimethyltin dicarboxylates are highly effective catalysts for esterification—the reaction between a carboxylic acid and an alcohol to form an ester—and for transesterification reactions. tib-chemicals.comgelest.com Their use is particularly advantageous in producing polyesters through polycondensation. tib-chemicals.comrsc.org The catalytic mechanism is generally understood to proceed via a Lewis acid pathway. rsc.orgacs.org In this process, the tin atom coordinates to the carbonyl oxygen of the carboxylic acid, which polarizes the carbonyl group and increases the electrophilicity of its carbon atom. rsc.org This activation makes the carbonyl carbon more vulnerable to nucleophilic attack by the alcohol, thereby accelerating the reaction. rsc.org
Computational studies using Density Functional Theory (DFT) have provided deeper insights, suggesting that the reaction can proceed through an intramolecular acyl-transfer mechanism from a tin complex. acs.orgnih.gov The specific carboxylate ligands on the tin atom can influence the catalyst's performance and solubility. gelest.com Organotin catalysts are valued because they are milder than strong Brønsted acids and can reduce the formation of unwanted side products and color bodies, especially when working with higher molecular weight alcohols. rsc.orggoogle.com
Table 2: Catalytic Performance of Organotin Compounds in the Esterification of Levulinic Acid
This table shows the conversion of levulinic acid to ethyl levulinate using different organotin catalysts, demonstrating their efficacy in esterification.
| Catalyst | Reaction Time (minutes) | Conversion (%) |
| Butyltin trichloride | 360 | 93 |
| Dimethyltin dichloride | 360 | 88 |
| Dibutyltin dichloride | 360 | 85 |
| Butyl stannoic acid | 360 | 81 |
| No Catalyst | 360 | 18 |
Data adapted from a study on the esterification of levulinic acid with ethanol (B145695) at 110°C. researchgate.net
Catalytic Roles in Epoxidation Reactions
While their primary applications are in polyurethane and polyester (B1180765) synthesis, organotin compounds have also been investigated for their catalytic activity in epoxidation reactions. google.com This process involves the conversion of an olefin (an alkene) into an epoxide (an oxirane). oup.com In these catalytic systems, organotin compounds can be used to activate an oxidizing agent, such as hydrogen peroxide, to facilitate the transfer of an oxygen atom to the carbon-carbon double bond of the olefin. google.com
Patented processes describe the use of organotin compounds, sometimes in conjunction with co-catalysts like molybdenum or tungsten compounds, to achieve both high catalytic activity and high selectivity in epoxidation. google.comoup.com Research has also explored the use of organotin-oxometalate coordination polymers as catalysts for the epoxidation of olefins like cyclooctene. researchgate.netresearchgate.net Although this application is well-documented for the broader class of organotin compounds, it is a less common role for dimethyltin dicarboxylates compared to their extensive use in polymerization and esterification. google.comoup.com
Table 3: Effect of Organotin Co-catalysts on the Epoxidation of Cyclohexene (B86901)
This table illustrates the role of various organotin compounds as co-catalysts in the epoxidation of cyclohexene using 30% hydrogen peroxide and a tungstic acid-charcoal catalyst.
| Organotin Co-catalyst | Conversion (%) | Epoxide Yield (%) |
| n-Bu₃SnCl | 61.5 | 60.0 |
| Ph₃SnCl | 46.5 | 45.1 |
| n-Bu₂SnCl₂ | 40.1 | 38.9 |
| Me₂SnCl | 30.3 | 30.3 |
Data adapted from a study on the epoxidation of cyclohexene. oup.com "Bu" denotes a butyl group, "Ph" denotes a phenyl group, and "Me" denotes a methyl group.
Theoretical and Computational Chemistry Studies on Dimethylbis Oleoyloxy Stannane
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving organotin carboxylates. tandfonline.com DFT methods are employed to model the electronic structure and geometry of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. nih.govrsc.org This approach allows chemists to predict reaction pathways, activation energies, and the thermodynamic feasibility of chemical transformations. chemrxiv.org
For Dimethylbis(oleoyloxy)stannane, DFT calculations can be used to study reactions such as hydrolysis or transesterification. tandfonline.com By optimizing the molecular geometries and calculating the vibrational frequencies, researchers can confirm that the structures correspond to energy minima (stable molecules) or first-order saddle points (transition states). tandfonline.comias.ac.in Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which provide a detailed picture of the molecular structure. nih.gov
Furthermore, analysis of the frontier molecular orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the compound's reactivity. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. tandfonline.com In organotin carboxylates, the carboxylate moiety often plays a significant role in the composition of these frontier orbitals. nih.gov
Table 1: Representative Parameters from DFT Calculations for Organotin Carboxylates
| Parameter | Significance | Typical Application |
|---|---|---|
| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. | Comparison with experimental X-ray diffraction data. nih.gov |
| Vibrational Frequencies | Predicts infrared (IR) and Raman spectra; confirms stationary points. | Assigning experimental spectral bands to specific molecular vibrations. tandfonline.com |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | Evaluating the molecule's propensity to participate in electronic transitions. tandfonline.com |
| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and donor-acceptor interactions. | Quantifying the ionicity and covalent nature of the Sn-O bond. sci-hub.se |
| Transition State Energy | Determines the activation energy barrier of a reaction. | Predicting reaction rates and elucidating mechanistic pathways. nih.govchemrxiv.org |
Molecular Dynamics Simulations and Conformational Analysis
Due to the long and flexible oleoyl (B10858665) chains, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations and conformational analysis are essential computational techniques to explore this complexity. ebsco.com MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a dynamic view of its behavior. ebsco.comnih.gov
MD simulations can reveal how the molecule behaves in different environments, such as in solution or in a polymer matrix. These simulations can track the folding and unfolding of the oleoyl chains and the dynamics of the coordination around the tin atom. nih.gov This information is crucial for understanding how the molecule functions as, for example, a stabilizer or a catalyst in a complex system.
Computational Insights into Ligand-Metal Interactions and Catalytic Activity
The catalytic activity of organotin compounds like this compound is fundamentally linked to the nature of the ligand-metal interactions. lupinepublishers.comresearchgate.net Computational methods provide deep insights into the strength and characteristics of the bond between the oleoyloxy ligands and the tin atom. The Lewis acidity of the tin center is a key factor; it allows the tin atom to coordinate with substrates, thereby activating them for reaction. lupinepublishers.com
Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the Sn-O bond. nih.gov QTAIM analyzes the electron density distribution to define atomic interactions and classify them as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. nih.govmdpi.com This analysis provides values for electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical point (BCP), which quantify the bond's strength and nature. nih.gov
These computational tools can model catalytic cycles, for instance, in transesterification or polymerization reactions. tandfonline.comrsc.org By calculating the energy profiles of proposed mechanisms, researchers can identify the rate-determining step and understand how the ligand structure influences catalytic efficiency. For instance, the electronic properties of the ligands can be systematically varied in silico to design more effective catalysts, a strategy known as computational catalyst design. acs.orgacs.org Studies on various organotin carboxylates have shown that their catalytic performance can be correlated with calculated parameters, demonstrating the predictive power of these computational approaches. tandfonline.com
Table 2: QTAIM Parameters for Characterizing Ligand-Metal Bonds
| QTAIM Parameter | Description | Interpretation for Sn-O Bond |
|---|---|---|
| Electron Density (ρ(r)) at BCP | Measure of the electron density at the bond critical point. | Higher values generally indicate a stronger, more covalent interaction. |
| Laplacian of Electron Density (∇²ρ(r)) | Indicates whether charge is concentrated or depleted at the BCP. | Positive values are typical for ionic bonds; negative values suggest covalent character. nih.gov |
| Total Electron Energy Density (H(r)) | Sum of kinetic (G(r)) and potential (V(r)) energy densities. | Negative values at the BCP are indicative of a significant degree of covalent character. nih.gov |
Topological Analysis in Organotin Complexes (e.g., 2-D Fingerprint Plots)
Topological analysis provides a powerful framework for understanding and quantifying the intermolecular interactions that govern the packing of molecules in the solid state. researchgate.net For organotin complexes, Hirshfeld surface analysis is a widely used technique that leads to the generation of 2-D fingerprint plots. mdpi.comfigshare.com
The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. nih.gov This surface can be color-mapped with various properties, such as the normalized contact distance (d_norm), to visualize intermolecular interactions. nih.gov
Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Organotin Complexes
| Intermolecular Contact Type | Typical Appearance on 2-D Fingerprint Plot | Significance |
|---|---|---|
| H···H | Large, diffuse region in the center of the plot. | Represents the most abundant, though generally weak, van der Waals interactions. nih.gov |
| O···H / H···O | Sharp, distinct "spikes" at lower d_e + d_i values. | Characteristic of strong hydrogen bonding interactions. nih.gov |
| C···H / H···C | "Wing-like" features on the sides of the plot. | Indicates C-H···π or other weak C-H related contacts. nih.gov |
| Sn···O | Can appear as spikes, indicating secondary bonding or close contacts. | Highlights the role of the metal center in supramolecular assembly. researchgate.net |
In Vitro Biological Activity of Dimethyltin Dicarboxylates Excluding Clinical Human Trials
Antimicrobial Properties
Dimethyltin (B1205294) dicarboxylates have demonstrated notable antimicrobial capabilities in various in vitro studies, showing efficacy against both bacterial and fungal strains.
Antibacterial Activity
The antibacterial potential of dimethyltin dicarboxylates has been evaluated against a range of pathogenic bacteria. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, various dimethyltin(IV) carboxylates have been screened for their activity against species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netresearchgate.netscispace.com The effectiveness of these compounds is often influenced by the nature of the carboxylate ligand attached to the dimethyltin moiety. researchgate.net Research has indicated that complexation of dimethyltin dicarboxylates can enhance their antibacterial action. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Dimethyltin Compounds
| Compound/Complex | Test Organism | Activity/Result |
|---|---|---|
| Dimethyltin(IV) complexes | Escherichia coli | Active |
| Dimethyltin(IV) complexes | Staphylococcus aureus | Active |
| Dimethyltin(IV) complexes | Pseudomonas aeruginosa | Active |
Data sourced from studies on various dimethyltin carboxylates and their complexes. researchgate.netresearchgate.netscispace.com
Antifungal Activity
In addition to their antibacterial effects, dimethyltin dicarboxylates have been investigated for their antifungal properties. These compounds have shown inhibitory effects against various fungal species. For example, certain dimethyltin(IV) complexes have been tested against Candida albicans, a common human fungal pathogen. researchgate.net The structural characteristics of the organotin compound, including the carboxylate group, play a significant role in determining its antifungal efficacy. ijcce.ac.irijcce.ac.ir
Table 2: In Vitro Antifungal Activity of Selected Dimethyltin Compounds
| Compound/Complex | Test Organism | Activity/Result |
|---|---|---|
| Dimethyltin(IV) complexes | Candida albicans | Active |
Data sourced from studies on various dimethyltin carboxylates and their complexes. researchgate.netijcce.ac.irresearchgate.net
Antitumor and Anticancer Potential in Cell Lines
The potential of dimethyltin dicarboxylates as antitumor and anticancer agents has been a significant area of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines.
Cytotoxic Effects on Carcinoma Cell Lines
In vitro studies have consistently shown that dimethyltin dicarboxylates and their complexes can induce cell death in a variety of human carcinoma cell lines. The cytotoxic activity of these compounds is often compared to established anticancer drugs like cisplatin. researchgate.netasianpubs.org For example, dimethyltin dicarboxylates such as those derived from malonate, maleate (B1232345), and cyclobutyl dicarboxylate have exhibited significant cytotoxic activities against cell lines including HeLa (cervical cancer), Hep-2 (larynx cancer), L20B (murine cells expressing human poliovirus receptor), and RD (rhabdomyosarcoma). researchgate.netnih.gov The IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a key measure of cytotoxic potency. For some dimethyltin complexes, these values are in the low microgram per milliliter range, indicating significant potency. tandfonline.com For instance, a dimethyltin(IV) complex with N(4)-methylthiosemicarbazone showed IC50 values of 6 µg/ml and 4 µg/ml against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, respectively. tandfonline.com Another study on a dimethyltin(IV) valsartan (B143634) complex reported a 60% growth inhibition of A549 lung cancer cells at a concentration of 100 µg/mL. researchgate.net
Table 3: Cytotoxic Activity of Selected Dimethyltin Dicarboxylate Complexes on Carcinoma Cell Lines
| Compound/Complex | Cell Line | IC50 Value / % Inhibition |
|---|---|---|
| Dimethyltin(IV) malonate | HeLa, Hep-2, L20B, RD | Significant Activity |
| Dimethyltin(IV) maleate | HeLa, Hep-2, L20B, RD | Significant Activity |
| Dimethyltin(IV) cyclobutyl dicarboxylate complex | P338, Hep-2, HeLa, L20B, RD | Significant Activity |
| Dimethyltin(IV) N(4)-methylthiosemicarbazone complex | MCF-7 | 6 µg/ml |
| Dimethyltin(IV) N(4)-methylthiosemicarbazone complex | HCT-116 | 4 µg/ml |
| Dimethyltin(IV) N(4)-methylthiosemicarbazone complex | A549 | 18-20 µg/ml |
| Dimethyltin(IV) valsartan complex | A549 | 60% inhibition at 100 µg/mL |
Data compiled from various studies on dimethyltin dicarboxylate complexes. researchgate.netasianpubs.orgtandfonline.comresearchgate.net
DNA Binding and Cleavage Studies
The mechanism of the antitumor action of organotin compounds is believed to involve interaction with DNA. mdpi.com Studies on dimethyltin(IV) species have investigated their ability to bind to DNA and its constituents. nih.govresearchgate.net Research using 119Sn Mössbauer spectroscopy on the reaction of a solvated dimethyltin(IV) species with native DNA suggested the formation of a product where the tin atom is coordinated to the DNA phosphodiester groups. nih.gov This interaction is thought to be a crucial step in the cytotoxic pathway. Potentiometric studies have also been conducted to determine the formation constants of complexes between dimethyltin(IV) and various DNA constituents, providing further evidence of this interaction. researchgate.net While the precise mode of action is still under investigation, it is thought that binding of the organotin compound to DNA can interfere with DNA replication and other vital cellular processes, ultimately leading to cell death. mdpi.com Some studies suggest that organotin(IV) complexes may bind to DNA through intercalation. mdpi.com
Other In Vitro Biological Assessments (e.g., Anticomplementary Activity)
Beyond antimicrobial and antitumor effects, dimethyltin dicarboxylates have been assessed for other biological activities, such as anticomplementary activity. The complement system is a part of the immune system, and its inhibition can have therapeutic implications. Several dimethyltin carboxylates, including oxalate, malonate, and maleate derivatives, have been evaluated for their ability to inhibit the complement system in vitro. researchgate.net The results showed that some of these tin compounds displayed remarkable anticomplementary activities, with IC50 values as low as ≤ 0.1 μg/mL, which is significantly more potent than the parent compound, dimethyltin dichloride (IC50 = 1.0 μg/mL). researchgate.net This suggests that certain dimethyltin dicarboxylates could modulate immune responses, although further research is needed to understand the full implications of this activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic parameters for preparing dimethylbis(oleoyloxy)stannane with high purity?
- Methodological Answer : Synthesis typically involves transesterification or direct esterification of dimethyltin precursors with oleic acid derivatives. Key parameters include reaction temperature (80–120°C), stoichiometric ratios (e.g., 1:2 molar ratio of dimethyltin dichloride to oleic acid), and inert atmosphere (N₂ or Ar) to prevent oxidation. Post-synthesis purification via vacuum distillation or column chromatography is critical. Adjusting the ratio of dimethyl to monomethyl tin species (e.g., 10–95% this compound) can optimize catalytic activity for specific applications .
Q. Which characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and Sn-C bonds (~500 cm⁻¹).
- NMR : ¹H NMR for oleoyl chain protons (δ 0.8–2.3 ppm) and ¹¹⁹Sn NMR for tin coordination environment (δ ~200–300 ppm).
- Elemental Analysis : Validate tin content (22.5–24.5% Sn) and chlorine impurities (<0.2%) .
- Physical Properties : Density (1.123–1.163 g/cm³ at 25°C) and refractive index (1.463–1.473) should align with literature values .
Advanced Research Questions
Q. How does this compound function as a catalyst in polyurethane polymerization, and what factors influence its efficiency?
- Methodological Answer : The compound accelerates urethane formation by promoting the reaction between isocyanates and polyols. Efficiency depends on:
- Concentration : 0.1–1.0 wt% of total formulation.
- Temperature : Optimal activity at 60–100°C.
- Compatibility : Synergy with co-catalysts (e.g., tertiary amines) enhances cure rates. Mechanistic studies using in situ FT-IR or DSC can track reaction kinetics and gelation times .
Q. What conflicting data exist regarding the environmental persistence of this compound, and how can researchers resolve these discrepancies?
- Methodological Answer : reports limited biodegradability (read-across data), while unpublished studies cited in suggest variable degradation under specific conditions. To address contradictions:
- Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions.
- Analyze hydrolysis products (e.g., oleic acid, dimethyltin oxides) via LC-MS or GC-MS.
- Compare lab-scale results with environmental sampling near industrial discharge sites .
Q. What experimental strategies can elucidate the enzymatic degradation pathways of this compound in biological systems?
- Methodological Answer :
- Lipase Hydrolysis Assays : Use pancreatic lipase (e.g., porcine) to mimic intestinal conditions. Monitor ester cleavage via TLC or HPLC (cf. ’s 10–50% hydrolysis rates for analogous esters).
- Toxicity Profiling : Assess metabolites (e.g., oleic acid, tin byproducts) in cell cultures (e.g., HepG2) using MTT assays.
- Computational Modeling : Molecular docking studies to predict enzyme-substrate interactions with lipases or cytochrome P450 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
